

# Actinium-225 Targeted Alpha Therapy: A Comparative Guide to Long-Term Survival Outcomes

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Targeted Alpha Therapy (TAT) utilizing Actinium-225 (Ac-225) is emerging as a powerful modality in oncology, demonstrating significant potential in treating advanced cancers. This guide provides a comparative analysis of long-term survival data from clinical studies of Ac-225 therapy across different cancer types, supported by detailed experimental protocols and an exploration of the underlying molecular mechanisms.

### **Comparative Survival Analysis**

The efficacy of Actinium-225 based radiopharmaceuticals has been evaluated in several malignancies, most notably in metastatic castration-resistant prostate cancer (mCRPC), acute myeloid leukemia (AML), and neuroendocrine tumors (NETs). The following tables summarize the long-term survival outcomes from key studies.

# Table 1: Metastatic Castration-Resistant Prostate Cancer (mCRPC)



| Study/Patie<br>nt Cohort                                            | Radiophar<br>maceutical                                                                       | Prior<br>Treatments                                                                              | Median<br>Overall<br>Survival<br>(OS)                                     | Median<br>Progressio<br>n-Free<br>Survival<br>(PFS)     | Key<br>Findings &<br>Citation                                                                  |
|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Multicenter Retrospective Study (Sathekge et al.)                   | Ac-225-<br>PSMA-617                                                                           | Post-<br>Androgen<br>Deprivation<br>Therapy<br>(ADT)                                             | Not reached<br>at 55 months<br>(for patients<br>with >50%<br>PSA decline) | 22 months<br>(for patients<br>with >50%<br>PSA decline) | 91% of<br>patients had<br>a >50% PSA<br>decline.[1]                                            |
| Multicenter<br>Retrospective<br>Study                               | Ac-225-<br>PSMA RLT                                                                           | Heavily pre-<br>treated,<br>including<br>taxane-based<br>chemotherap<br>y and 177Lu-<br>PSMA RLT | 15.5 months                                                               | 7.9 months                                              | Antitumor activity observed even in patients who had received prior 177Lu- PSMA therapy.[2][3] |
| Systematic<br>Review and<br>Meta-<br>Analysis                       | Ac-225-<br>PSMA RLT                                                                           | mCRPC<br>patients                                                                                | Pooled mean<br>of 12.72<br>months                                         | Pooled mean<br>of 11.02<br>months                       | 63% of patients achieved >50% PSA decline.[4]                                                  |
| Retrospective<br>Analysis<br>(Monotherapy<br>and TANDEM<br>therapy) | [ <sup>225</sup> Ac]Ac-<br>PSMA and<br>[ <sup>225</sup> Ac]Ac-/[ <sup>177</sup><br>Lu]Lu-PSMA | Heavily pre-<br>treated<br>mCRPC                                                                 | Median of 7<br>months                                                     | Not Reported                                            | Study focused on long-term safety, with rare severe adverse events.[5]                         |





Systematic Mostly Pooled Ranged from Ranged from Review and [<sup>225</sup>Ac]Ac-PSA50 heavily pre-8 to 31 3 to 15 **PSMA** Metatreated response rate months months Analysis **mCRPC** was 65%.[6]

Table 2: Acute Myeloid Leukemia (AML)



| Study/Patie<br>nt Cohort                              | Radiophar<br>maceutical                                     | Treatment<br>Regimen                             | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | Key<br>Findings &<br>Citation                                                 |
|-------------------------------------------------------|-------------------------------------------------------------|--------------------------------------------------|---------------------------------------|-----------------------------------------|-------------------------------------------------------------------------------|
| Phase I Trial                                         | Ac-225-<br>Lintuzumab                                       | Monotherapy<br>in<br>relapsed/refra<br>ctory AML | 3 months                              | Not Reported                            | Demonstrate d antileukemic activity with reductions in bone marrow blasts.[7] |
| Phase I Trial                                         | Ac-225-<br>Lintuzumab +<br>Low-Dose<br>Cytarabine<br>(LDAC) | Untreated<br>AML patients<br>aged 60 or<br>older | 5.6 months                            | 2.7 months                              | Objective<br>responses<br>were seen in<br>28% of<br>patients.[8]              |
| Phase 1 Trial<br>(Actimab-A<br>CLAG-M<br>Combination) | Lintuzumab-<br>Ac225 +<br>CLAG-M<br>Chemotherap<br>y        | Relapsed/Ref<br>ractory AML                      | Median of 12<br>months                | Not Reported                            | High rates of MRD negativity and promising overall survival.[9]               |
| Phase 1<br>Study                                      | Lintuzumab-<br>Ac225 +<br>CLAG-M                            | Relapsed/Ref<br>ractory AML                      | Estimated 2-<br>year OS of<br>23.1%   | Estimated 1-<br>year PFS of<br>30.8%    | The combination was well-tolerated with manageable toxicities.[10]            |

**Table 3: Neuroendocrine Tumors (NETs)** 



| Study/Patie<br>nt Cohort                      | Radiophar<br>maceutical               | Prior<br>Treatments                                 | 24-Month<br>Overall<br>Survival<br>Probability | 24-Month Progressio n-Free Survival Probability | Key<br>Findings &<br>Citation                                                                           |
|-----------------------------------------------|---------------------------------------|-----------------------------------------------------|------------------------------------------------|-------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Long-term<br>Outcome<br>Study                 | Ac-225-<br>DOTATATE +<br>Capecitabine | 57 of 91 patients had prior 177Lu- DOTATATE therapy | 70.8%                                          | 67.5%                                           | The therapy showed promising results even in patients refractory to prior 177Lu-DOTATATE treatment.[11] |
| Systematic<br>Review and<br>Meta-<br>Analysis | Ac-225<br>DOTATATE                    | Advanced,<br>metastatic or<br>inoperable<br>NETs    | 70.8% (from<br>one long-term<br>study)         | 67.5% (from<br>one long-term<br>study)          | Pooled disease control rate of 88% and disease response rate of 51.6%.[13]                              |

## **Experimental Protocols**

A defining feature of Ac-225 therapy is its targeted delivery. This is achieved by conjugating the Ac-225 radionuclide to a targeting molecule that specifically binds to proteins overexpressed on cancer cells.

### **Key Components of Ac-225 Therapy Protocols:**

- Radiopharmaceuticals:
  - [225Ac]Ac-PSMA-617 / [225Ac]Ac-PSMA-I&T: Targets Prostate-Specific Membrane Antigen
     (PSMA), which is highly overexpressed in prostate cancer cells.[14][15]



- [<sup>225</sup>Ac]Ac-Lintuzumab (Actimab-A): An antibody-drug conjugate targeting CD33, a surface antigen present on myeloid leukemia cells.[7][9]
- [225Ac]Ac-DOTATATE / [225Ac]Ac-DOTATOC: Targets somatostatin receptors (SSTRs),
   which are overexpressed in many neuroendocrine tumors.[11][16]

#### Patient Selection:

- Patients are typically selected based on the confirmed expression of the target molecule (e.g., PSMA, CD33, or SSTR) on their cancer cells, often verified by PET/CT imaging.[1]
   [11]
- Many clinical trials enroll patients with advanced, metastatic disease who have exhausted or are ineligible for other standard treatments.[2][14]
- · Dosage and Administration:
  - Dosages can vary between studies and are often determined based on patient body
    weight or administered as a fixed activity. For example, doses of 8 MBq of Ac-225-PSMA
    RLT administered intravenously every 8 weeks have been reported.[2] Another regimen for
    mCRPC involved 100 kBq/kg of body weight.[17]
  - For AML, doses of Ac-225-lintuzumab have ranged from 0.5 to 2 μCi/kg/fraction.[8]
  - For NETs, a dosage of 100-120 kBq/kg of body weight of Ac-225-DOTATATE has been used.[11][12]
  - The radiopharmaceutical is administered intravenously.
- Response Assessment:
  - Treatment response is monitored through a combination of imaging (e.g., PET/CT),
     biomarker analysis (e.g., PSA levels in prostate cancer), and assessment of bone marrow
     blasts in leukemia.[1][7]

# Mandatory Visualizations Ac-225 Targeted Alpha Therapy Workflow





Click to download full resolution via product page

Caption: General workflow for Actinium-225 targeted alpha therapy.

### **Signaling Pathway of Ac-225 Induced DNA Damage**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Novel Radioligand Therapy Improves Progression-Free and Overall Survival in Patients With Metastatic Prostate Cancer The ASCO Post [ascopost.com]
- 2. Actinium-225 shows clinical activity in prostate cancer [dailyreporter.esmo.org]
- 3. urologytimes.com [urologytimes.com]
- 4. The Safety and Efficacy of Targeted Alpha Therapy, Ac-225 Prostate-Specific Membrane Antigen, in Patients With Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-Term Safety and Survival Outcomes of [225Ac]Ac-PSMA (Prostate-Specific Membrane Antigen) and [225Ac]Ac-/[177Lu]Lu-PSMA (TANDEM) Radioligand Therapy (PRLT) in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time for action: actinium-225 PSMA-targeted alpha therapy for metastatic prostate cancer
   a systematic review and meta-analysis [thno.org]
- 7. Treatment of Patients with Acute Myeloid Leukemia with the Targeted Alpha-Particle Nano-Generator Actinium-225-Lintuzumab PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Actinium Announces Positive 1-Year and 2-Year Overall Survival Data for Patients with Relapsed or Refractory AML in Phase 1 Actimab-A CLAG-M Combination Trial :: Actinium Pharmaceuticals, Inc. (ATNM) [ir.actiniumpharma.com]
- 10. sohoinsider.com [sohoinsider.com]
- 11. Survival Outcomes in Metastatic Gastroenteropancreatic Neuroendocrine Tumor Patients receiving Concomitant 225Ac-DOTATATE Targeted Alpha Therapy and Capecitabine: A Realworld Scenario Management Based Long-term Outcome Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Survival Outcomes in Metastatic Gastroenteropancreatic Neuroendocrine Tumor Patients Receiving Concomitant 225Ac-DOTATATE—Targeted α-Therapy and Capecitabine: A Real-World-Scenario Management-Based Long-Term Outcome Study | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 13. Efficacy and Safety of Radioligand Therapy with Actinium-225 DOTATATE in Patients with Advanced, Metastatic or Inoperable Neuroendocrine Neoplasms: A Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted Alpha Therapy: Exploring the Clinical Insights into [225Ac]Ac-PSMA and Its Relevance Compared with [177Lu]Lu-PSMA in Advanced Prostate Cancer Management -PMC [pmc.ncbi.nlm.nih.gov]



- 15. Actinium-225 targeted alpha particle therapy for prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. theranos.care [theranos.care]
- 17. ovid.com [ovid.com]
- To cite this document: BenchChem. [Actinium-225 Targeted Alpha Therapy: A Comparative Guide to Long-Term Survival Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026121#long-term-survival-analysis-after-actinium-225-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com